1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE
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Overview
Description
1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylaminophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzene with 4-(dimethylamino)benzaldehyde to form an intermediate, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Known for its use as a pesticide.
2-(4-chlorophenyl)ethylamine: Used in the synthesis of pharmaceuticals.
Uniqueness
1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Biological Activity
The compound 1-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}methanesulfonamide is a sulfonamide derivative notable for its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20ClN2O2S
- Molecular Weight : 370.87 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl group and a dimethylamino side chain, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing research:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of electronegative atoms, such as chlorine, enhances the effectiveness against various microbial strains by increasing lipophilicity, which aids transmembrane diffusion.
Compound | Activity | Mechanism |
---|---|---|
This compound | Antimicrobial | Inhibition of cell wall synthesis |
Similar compounds | Varies | Depends on functional groups |
2. Anticancer Potential
Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. The mechanism typically involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Case Study : A study on a related sulfonamide compound demonstrated a significant reduction in tumor size in xenograft models, indicating potential anticancer properties through apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound has been shown to inhibit certain enzymes involved in cellular metabolism, particularly those linked to cancer and bacterial growth.
- Key Enzymes :
- Carbonic Anhydrase : Inhibition leads to decreased pH regulation in tumors.
- Dihydropteroate Synthase : Targeted by many sulfonamides, affecting bacterial folate synthesis.
Research Findings
A variety of studies have evaluated the biological effects of this compound:
- In vitro Studies : These studies typically assess cytotoxicity against various cancer cell lines, revealing IC50 values that indicate effective concentrations for inhibiting cell growth.
- In vivo Studies : Animal models have demonstrated the compound's potential to reduce tumor growth and improve survival rates when administered at specific dosages.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(2)15-9-7-13(8-10-15)17(21)11-19-24(22,23)12-14-5-3-4-6-16(14)18/h3-10,17,19,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGISMHPREFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.